N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide
Overview
Description
N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with allyl isocyanate to form N-(2-allylcarbamoyl-4-chloro-phenyl)amine.
Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Allylcarbamoyl-4-chloro-phenyl)-2,4-dichlorobenzamide
- N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dichlorobenzamide
Uniqueness
N-(2-Allylcarbamoyl-4-chloro-phenyl)-3,4-dimethoxy-benzamide is unique due to the presence of both allyl and dimethoxy functional groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-chloro-2-(prop-2-enylcarbamoyl)phenyl]-3,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-9-21-19(24)14-11-13(20)6-7-15(14)22-18(23)12-5-8-16(25-2)17(10-12)26-3/h4-8,10-11H,1,9H2,2-3H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMDULTYNHURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)NCC=C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167456 | |
Record name | 5-Chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-2-propen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426215-33-0 | |
Record name | 5-Chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-2-propen-1-ylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426215-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-[(3,4-dimethoxybenzoyl)amino]-N-2-propen-1-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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